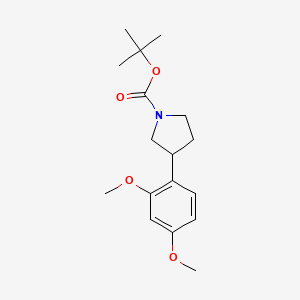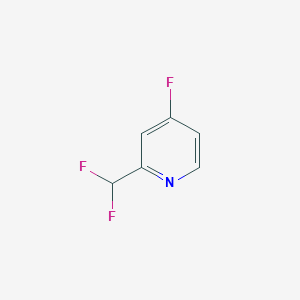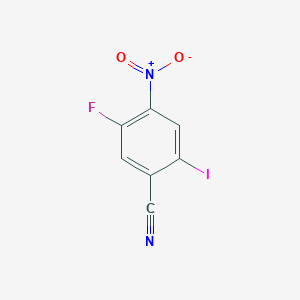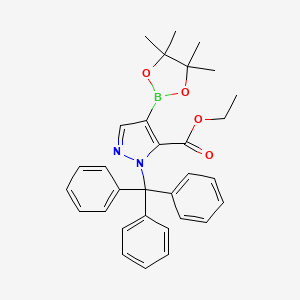
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of benzoyl chloride, featuring a chloroethyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-methoxybenzoyl Chloride typically involves the chlorination of 2-(2-Chloroethyl)-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is conducted under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The acyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid and releasing hydrochloric acid.
Esterification: The compound can react with alcohols to form esters, a reaction catalyzed by acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used under mild to moderate conditions.
Esterification: Alcohols and catalytic amounts of acids (e.g., sulfuric acid) or bases (e.g., pyridine) are employed, often under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioethers, or ethers, depending on the nucleophile used.
Hydrolysis: The primary product is 2-(2-Chloroethyl)-5-methoxybenzoic acid.
Esterification: The resulting esters vary based on the alcohol used in the reaction.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-5-methoxybenzoyl Chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential use in medicinal chemistry, where it can modify biomolecules to alter their function or activity. The chloroethyl group also contributes to its reactivity, enabling further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethyl)benzoyl Chloride: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxybenzoyl Chloride:
2-Chloroethylbenzene: A simpler structure with different chemical properties and applications.
Uniqueness
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride is unique due to the presence of both the chloroethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H10Cl2O2 |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-8-3-2-7(4-5-11)9(6-8)10(12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
SDEHSJKCMOPGJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CCCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)


![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)


![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)


![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)

